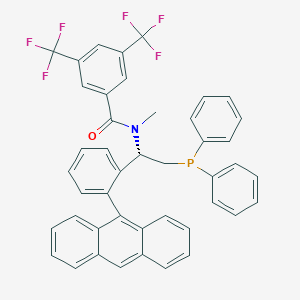
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide is a complex organic compound featuring a unique combination of anthracene, diphenylphosphanyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Anthracen-9-yl Intermediate: Starting with anthracene, a Friedel-Crafts acylation reaction introduces the phenyl group.
Phosphanyl Group Introduction: The phenylated anthracene is then subjected to a reaction with diphenylphosphine under conditions that promote the formation of the diphenylphosphanyl group.
Amide Bond Formation: The intermediate is reacted with N-methyl-3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
- **Substitution
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Propiedades
Fórmula molecular |
C44H32F6NOP |
|---|---|
Peso molecular |
735.7 g/mol |
Nombre IUPAC |
N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N-methyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C44H32F6NOP/c1-51(42(52)31-25-32(43(45,46)47)27-33(26-31)44(48,49)50)40(28-53(34-16-4-2-5-17-34)35-18-6-3-7-19-35)38-22-12-13-23-39(38)41-36-20-10-8-14-29(36)24-30-15-9-11-21-37(30)41/h2-27,40H,28H2,1H3/t40-/m1/s1 |
Clave InChI |
NIXCQFQJVXZXLL-RRHRGVEJSA-N |
SMILES isomérico |
CN([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
SMILES canónico |
CN(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


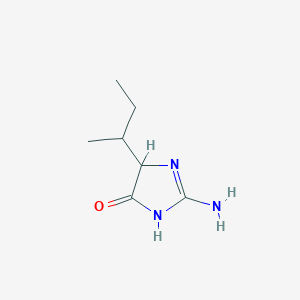
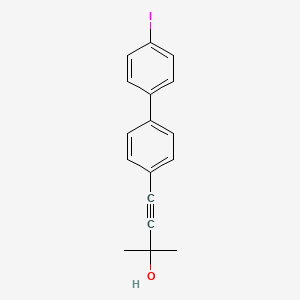
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
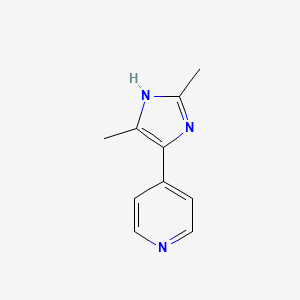
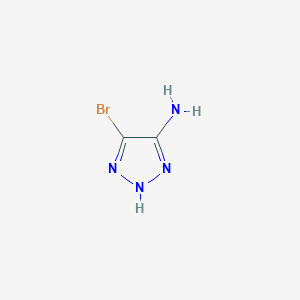
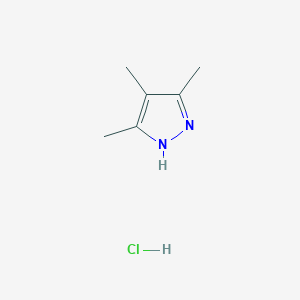
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
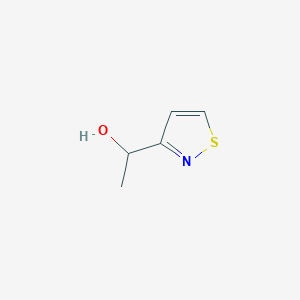
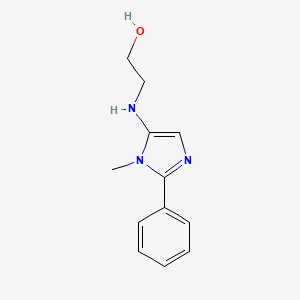
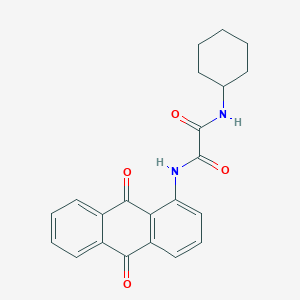
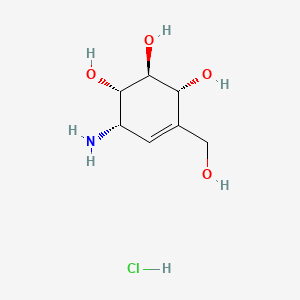
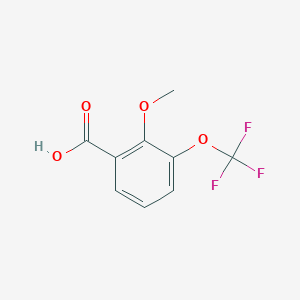
![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12817060.png)
